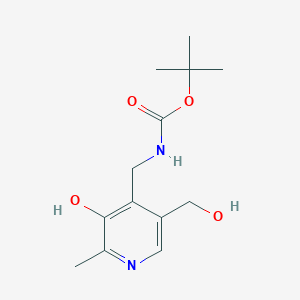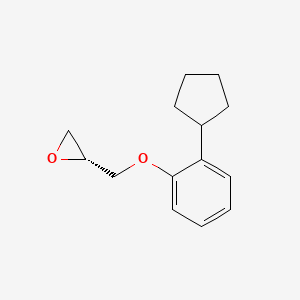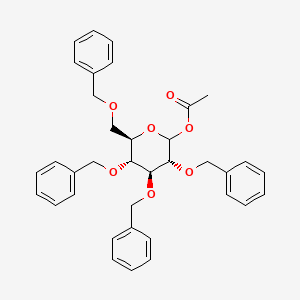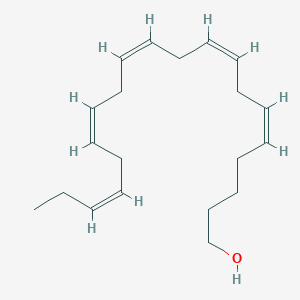
17-epi-Fluoxymesterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-epi-Fluoxymesterone is a synthetic anabolic androgenic steroid (AAS) derived from testosterone. It is a derivative of fluoxymesterone, a potent androgenic steroid used in the treatment of a variety of medical conditions. 17-epi-Fluoxymesterone has been studied for its potential to be used in laboratory experiments, as well as for its biochemical and physiological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 17-epi-Fluoxymesterone involves the conversion of a starting material, pregnenolone, into the target compound through a series of chemical reactions.
Starting Materials
Pregnenolone, Sodium hydride, Bromine, Acetic acid, Hydrochloric acid, Sodium hydroxide, Methanol, Ethyl acetate, Diethyl ether, Sodium sulfate, Magnesium, Benzene, Chloroform, Methylmagnesium bromide, Sodium borohydride, Hydrogen chloride gas, Sodium bicarbonate
Reaction
Pregnenolone is reacted with sodium hydride in dry THF to form the sodium salt of pregnenolone., Bromine is added to the sodium salt of pregnenolone in acetic acid to form 17α-bromo-pregnenolone., 17α-bromo-pregnenolone is reacted with hydrochloric acid to form 17α-bromo-pregnenolone hydrochloride., 17α-bromo-pregnenolone hydrochloride is reacted with sodium hydroxide in methanol to form 17α-bromo-16α-methylpregn-4-ene-3,20-dione., 17α-bromo-16α-methylpregn-4-ene-3,20-dione is reacted with ethyl acetate and diethyl ether to form 17α-bromo-16α-methylpregn-4-ene-3,20-dione diethyl acetal., 17α-bromo-16α-methylpregn-4-ene-3,20-dione diethyl acetal is reacted with magnesium in dry benzene to form 17α-bromo-16α-methylpregn-4-ene-3,20-dione magnesium bromide., 17α-bromo-16α-methylpregn-4-ene-3,20-dione magnesium bromide is reacted with methylmagnesium bromide in dry ether to form 17α-bromo-16α-methyl-4,17-dihydroxypregn-4-ene-3-one., 17α-bromo-16α-methyl-4,17-dihydroxypregn-4-ene-3-one is reacted with sodium borohydride in dry ether to form 17α-bromo-16α-methyl-4,17-dihydroxyandrost-4-ene-3-one., 17α-bromo-16α-methyl-4,17-dihydroxyandrost-4-ene-3-one is reacted with hydrogen chloride gas in chloroform to form 17α-bromo-16α-methyl-4-chloroandrost-4-ene-3-one., 17α-bromo-16α-methyl-4-chloroandrost-4-ene-3-one is reacted with sodium bicarbonate in water to form 17α-bromo-16α-methyl-4-androstene-3,17-dione., 17α-bromo-16α-methyl-4-androstene-3,17-dione is reacted with methanol and hydrochloric acid to form 17-epi-Fluoxymesterone.
Scientific Research Applications
17-epi-Fluoxymesterone has been studied for its potential use in scientific research applications. It has been used to study the effects of androgens on the male reproductive system, as well as for its potential use in the treatment of certain types of cancer. It has also been studied for its potential use in the treatment of certain types of muscular dystrophy.
Mechanism Of Action
17-epi-Fluoxymesterone binds to androgen receptors in the body, which then triggers a series of biochemical reactions. This leads to the stimulation of protein synthesis, which is essential for the growth and development of muscle tissue. It also increases the production of red blood cells, which can improve physical performance.
Biochemical And Physiological Effects
17-epi-Fluoxymesterone has been shown to have a number of biochemical and physiological effects. It has been shown to increase muscle mass and strength, as well as improve physical performance. It has also been shown to increase bone density and reduce fat mass. Additionally, it has been shown to increase libido, decrease stress, and improve mood.
Advantages And Limitations For Lab Experiments
17-epi-Fluoxymesterone has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be done in a laboratory setting. Additionally, it is a potent androgenic steroid, which makes it ideal for studying the effects of androgens on the body. However, it is important to note that 17-epi-Fluoxymesterone is a synthetic steroid, which means that it can have some potentially serious side effects if used incorrectly.
Future Directions
There are a number of potential future directions for 17-epi-Fluoxymesterone research. This includes further study of its potential use in the treatment of certain types of cancer, as well as its potential use in the treatment of certain types of muscular dystrophy. Additionally, further research into the biochemical and physiological effects of 17-epi-Fluoxymesterone could lead to a better understanding of its potential therapeutic applications. Finally, further research into the synthesis method could lead to the development of more efficient and cost-effective ways of synthesizing 17-epi-Fluoxymesterone.
properties
CAS RN |
3109-09-9 |
|---|---|
Product Name |
17-epi-Fluoxymesterone |
Molecular Formula |
C₂₀H₂₉FO₃ |
Molecular Weight |
336.44 |
synonyms |
9-Fluoro-11β,17α-dihydroxy-17-methyl-androst-4-en-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1145261.png)